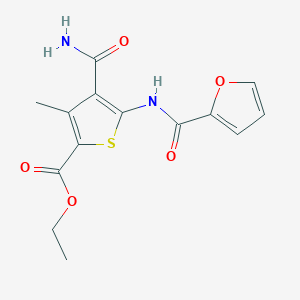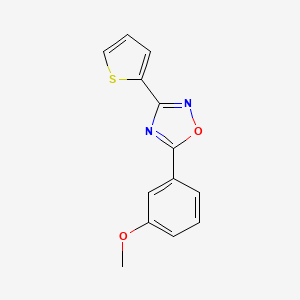
1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine involves condensation reactions, typically between carbamimides and fluorobenzoic acids in the presence of activating agents under basic conditions. These methods provide a framework for synthesizing a wide range of piperazine derivatives with specific substituents (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those related to 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, typically exhibits varied conformations depending on the substituents. Crystallographic studies reveal information about the spacing, angles, and three-dimensional arrangement, which are crucial for understanding the compound's chemical behavior and interaction (Chinthal et al., 2021; Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrogen bonding and aromatic π–π stacking interactions. These interactions are significant in the formation of supramolecular architectures and can influence the compound's chemical properties and biological activity (Sanjeevarayappa et al., 2015; Chinthal et al., 2021).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. For instance, the crystalline structure can affect the solubility and stability of the compound, which are essential for its potential applications (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, are influenced by the structure of the piperazine derivatives. Factors such as the presence of fluorine or methoxy groups can significantly affect the compound's chemical behavior and its potential as a ligand or reactant in various chemical reactions (Lu et al., 2005).
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
The crystal structure and conformation of piperazine derivatives, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have been studied, revealing that the piperazine ring adopts a chair conformation with specific dihedral angles between the piperazine and benzene rings. This structural insight is crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
A study on the synthesis, characterization, and x-ray diffraction analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrates the compound's molecular structure and potential for further biological evaluation, suggesting its relevance in the development of new chemical entities for scientific research (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Interactions and Assembly
Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines highlights how similar molecular structures can result in different intermolecular interactions, influencing the assembly and properties of these compounds. Such studies are fundamental for the application of piperazine derivatives in materials science and pharmaceutical research (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives, including piperazine components, have shown promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents, which is a critical area of research in addressing resistance to existing antibiotics (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Radiolabeled Compounds for Neuroimaging
The development of fluorine-18-labeled 5-HT1A antagonists represents a significant advancement in neuroimaging, offering tools for studying the serotonergic system in the brain. Such research contributes to our understanding of neurological disorders and the development of targeted therapies (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-15-8-6-14(7-9-15)18(23)21-10-12-22(13-11-21)19(24)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOCWLVTLELTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)


![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)
![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)